molecular formula C26H19Cl2NO B4291672 2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B4291672
M. Wt: 432.3 g/mol
InChI Key: UPEITDLQTROXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine, commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of benzoxazine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of DCB is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. DCB has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DCB has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to their death. DCB has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, DCB has been reported to exhibit low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

DCB has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. DCB is also stable under normal laboratory conditions and can be easily stored. However, DCB has some limitations, such as its low solubility in water and its potential toxicity towards non-cancerous cells.

Future Directions

There are several future directions for the research and development of DCB. One of the potential applications of DCB is in the synthesis of novel MOFs for gas storage and separation. DCB can also be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, the anticancer and anti-inflammatory properties of DCB can be further investigated for their potential clinical applications. Finally, the toxicity and pharmacokinetics of DCB can be studied in more detail to assess its safety for use in humans.
Conclusion:
In conclusion, DCB is a promising compound that has shown potential in various scientific studies. Its synthesis method is well-established, and it exhibits several pharmacological properties that make it a promising candidate for various applications. However, more research is needed to fully understand its mechanism of action, toxicity, and potential clinical applications. The future directions for the research and development of DCB are diverse and hold great promise for the scientific community.

Scientific Research Applications

DCB has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. DCB has also been investigated for its potential as a fluorescent probe, as it exhibits strong fluorescence properties in the presence of certain metal ions. Furthermore, DCB has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2NO/c27-22-16-15-18(17-23(22)28)25-29-24-14-8-7-13-21(24)26(30-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,25,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEITDLQTROXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 3
Reactant of Route 3
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 4
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 5
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 6
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

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